molecular formula C9H15NO2 B079257 Hexyl cyanoacetate CAS No. 13361-53-0

Hexyl cyanoacetate

Cat. No.: B079257
CAS No.: 13361-53-0
M. Wt: 169.22 g/mol
InChI Key: PWKKBTPSCGLYBR-UHFFFAOYSA-N
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Description

Hexyl cyanoacetate is a versatile ester and valuable building block in organic synthesis, characterized by its reactive methylene group flanked by an ester and a strongly electron-withdrawing nitrile group. This structure makes it a pivotal reagent in numerous carbon-carbon bond-forming reactions, most notably in the Knoevenagel condensation. In this reaction, it readily condenses with aldehydes to produce alkylated acrylonitrile derivatives, which are key intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals. Its specific application extends to the synthesis of coumarin derivatives, which are compounds of significant interest due to their fluorescent properties and biological activities. Furthermore, the hexyl chain confers improved lipid solubility compared to shorter-chain analogs, making it advantageous in the design and synthesis of prodrugs or lipophilic bioactive molecules. Researchers also utilize this compound in the development of organic dyes, nonlinear optical materials, and as a precursor in heterocyclic chemistry. This product is provided as a high-purity reagent strictly for research and development purposes in laboratory settings.

Properties

IUPAC Name

hexyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKKBTPSCGLYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158200
Record name Acetic acid, cyano-, hexyl ester
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13361-53-0
Record name Acetic acid, 2-cyano-, hexyl ester
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Record name Hexyl cyanoacetate
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Record name Acetic acid, cyano-, hexyl ester
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Record name Hexyl cyanoacetate
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Record name N-HEXYL CYANOACETATE
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Preparation Methods

Direct Esterification of Cyanoacetic Acid and Hexanol

The most straightforward method involves esterifying cyanoacetic acid with hexanol in the presence of carbodiimide-based coupling agents. Dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) are widely used to activate the carboxylic acid group, facilitating nucleophilic attack by hexanol. The reaction typically proceeds under mild conditions (20–25°C) with anhydrous solvents like dichloromethane or tetrahydrofuran.

Reaction Conditions and Yield Optimization

  • Molar Ratio : A 1:1.2 ratio of cyanoacetic acid to hexanol minimizes unreacted starting material.

  • Catalyst Loading : DMAP at 5–10 mol% accelerates the reaction, achieving >85% conversion within 6–8 hours.

  • Workup : Post-reaction, dicyclohexylurea (DCU), a by-product, is removed via filtration, and the crude product is purified by vacuum distillation (b.p. 120–125°C at 1 mmHg).

Limitations

  • DCU removal complicates scalability.

  • Moisture-sensitive reagents necessitate strict anhydrous conditions.

Asparagine-Based Precursor Route

Two-Step Synthesis via Cyanoacetamide

A patent by WO2020212584A1 outlines a novel method using asparagine as a precursor. The process involves:

  • Halogenation : Asparagine reacts with a halogenating agent (e.g., N-bromosuccinimide) to form cyanoacetamide.

  • Alcoholysis : Cyanoacetamide undergoes transesterification with hexanol in the presence of mineral acid (e.g., H₂SO₄), yielding this compound.

Advantages Over Direct Esterification

  • Avoids carbodiimide reagents, simplifying purification.

  • Achieves 78–82% yield with fewer by-products.

Critical Parameters

  • Halogenating Agent : N-Chlorosuccinimide (NCS) outperforms bromine derivatives in selectivity.

  • Temperature : Alcoholysis requires reflux conditions (100–110°C) for 12–16 hours.

Solvent-Assisted Esterification with Biphasic Systems

Dual-Solvent Strategy for Enhanced Efficiency

WO2012128265A1 introduces a biphasic solvent system to improve reaction kinetics. The protocol combines:

  • First Solvent : High-polarity solvents (e.g., dimethylformamide) with >1 g/100 g solubility for cyanoacetic acid.

  • Second Solvent : Water-immiscible solvents (e.g., toluene) to azeotropically remove water, shifting equilibrium toward ester formation.

Performance Metrics

ParameterValue
Cyanoacetic Acid1.0 mol
Hexanol1.5 mol
Solvent Ratio (DMF:Toluene)1:3 (v/v)
Yield91%
Reaction Time4 hours

This method suppresses malonic ester by-products to <2%, a significant improvement over single-solvent systems.

Aspartic Acid Derivative Pathway

Beta-Ester Intermediate Synthesis

GB2583146A describes a route starting with aspartic acid , which is converted to a β-ester using acetyl chloride and hexanol. Subsequent halogenation with tribromoisocyanuric acid (TBCA) cleaves the amino group, yielding this compound.

Reaction Sequence

  • Beta-Ester Formation :
    Aspartic Acid+HexanolAcClβ-Hexyl Aspartate\text{Aspartic Acid} + \text{Hexanol} \xrightarrow{\text{AcCl}} \beta\text{-Hexyl Aspartate}

  • Halogenation/Cyclization :
    β-Hexyl AspartateTBCAHexyl Cyanoacetate+NH3+CO2\beta\text{-Hexyl Aspartate} \xrightarrow{\text{TBCA}} \text{this compound} + \text{NH}_3 + \text{CO}_2

Key Observations

  • Temperature Sensitivity : Halogenation requires precise control at 60–70°C to prevent decomposition.

  • By-Product Management : Ammonia and CO₂ are vented, simplifying purification.

Industrial-Scale Azeotropic Distillation

Large-Batch Optimization

Patent WO2008089920A1 details a scaled-up process using propionic acid and n-heptane as co-solvents. The azeotropic removal of water drives esterification to completion, achieving 92% yield in 5-hour batches.

Process Flow

  • Reactor Charging : Cyanoacetic acid (3.0 mol), hexanol (4.0 mol), propionic acid (40 g), and heptane (40 g).

  • Distillation : Water/heptane azeotrope is continuously removed at 100°C.

  • Post-Reaction : Unreacted hexanol is recovered via vacuum distillation (130°C, 50 mbar) .

Chemical Reactions Analysis

Hexyl cyanoacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form hexyl cyanoacetamide using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amides.

Scientific Research Applications

Organic Synthesis

Hexyl cyanoacetate serves as a critical building block in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals. Its ability to react with various nucleophiles allows for the formation of diverse derivatives, making it invaluable in synthetic pathways.

Case Study : A study demonstrated that this compound could be utilized in the synthesis of complex heterocycles, which are essential in drug development. The reactions involved demonstrated high yields and selectivity, showcasing its effectiveness as a synthetic intermediate .

Material Science

This compound is employed in the development of liquid crystal materials due to its unique mesomorphic properties. The compound's structural characteristics allow for tailored liquid crystal phases that are essential for electronic applications.

Data Table: Comparison of Cyanoacetates in Material Science

Compound NameChemical FormulaKey Features
This compoundC9H15NO2C_9H_{15}NO_2Suitable for liquid crystal synthesis
Ethyl cyanoacetateC6H11NO2C_6H_{11}NO_2Commonly used in drug synthesis
Methyl cyanoacetateC5H7NO2C_5H_{7}NO_2Intermediate for various organic reactions
Butyl cyanoacetateC8H13NO2C_8H_{13}NO_2Used in pharmaceutical applications

Biological Applications

This compound has also been studied for its potential biological applications, particularly in the field of drug delivery systems. Its ester functionality allows it to be incorporated into polymeric matrices for controlled release formulations.

Case Study : Research indicated that this compound-based polymers exhibited enhanced biocompatibility and mechanical properties when used as drug carriers, improving the release profiles of therapeutic agents .

Mechanism of Action

Hexyl cyanoacetate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Key Findings :

  • Bond Strength : Methyl derivatives exhibit the highest bond strength due to rapid polymerization but generate excessive heat, causing tissue damage in medical applications. Hexyl derivatives balance bond strength and biocompatibility .
  • Cytotoxicity : Longer alkyl chains (e.g., decyl) reduce cytotoxicity, making them safer for prolonged tissue contact .

Comparison with Ethyl Cyanoacetate

Ethyl cyanoacetate (C₅H₇NO₂) shares a similar cyanoacetate backbone but differs in alkyl chain length and applications:

Table 2: this compound vs. Ethyl Cyanoacetate

Property This compound Ethyl Cyanoacetate
Molecular Weight 171.20 g/mol 113.11 g/mol
Boiling Point ~250°C (estimated) 208–210°C
Primary Use Polymer precursor Pharmaceutical intermediate
Handling Requirements Moderate ventilation Strict PPE required

Key Findings :

  • Ethyl cyanoacetate is more volatile and requires stringent protective measures (e.g., gloves, ventilation) due to higher skin and respiratory toxicity .
  • Hexyl derivatives are less volatile, reducing inhalation risks but requiring careful handling during polymerization .

Comparison with Hexyl Esters

This compound is structurally analogous to other hexyl esters but differs in functional groups and applications (Table 3).

Table 3: this compound vs. Common Hexyl Esters

Compound Functional Group Volatility (×10⁷)* Application
This compound Cyanoacetate N/A Medical adhesives
Hexyl acetate Acetate 8 (experimental) Food flavoring (e.g., apples)
Hexyl hexanoate Hexanoate 2 (experimental) Fragrance industry
Hexyl decanoate Decanoate N/A Cosmetic emollients

Key Findings :

  • Volatility: Hexyl acetate is highly volatile, making it ideal for food flavorings, whereas this compound’s low volatility suits non-evaporative applications like adhesives .
  • Toxicity: Hexyl acetate requires minimal safety protocols compared to cyanoacetates, which necessitate specialized handling due to cyano group reactivity .

Biological Activity

Hexyl cyanoacetate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

This compound, with the molecular formula C10_{10}H15_{15}NO2_2, is an ester of cyanoacetic acid and hexanol. Its structure features a cyano group (-C≡N) which is known to influence its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Some studies have indicated that compounds with cyanoacetate moieties exhibit antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
  • Cytotoxicity : Research has shown that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, it has been tested against human tumor cell lines such as HePG-2 (liver), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cells.

Antimicrobial Activity

A recent study explored the antimicrobial properties of various cyanoacetic derivatives, including this compound. The results indicated that these compounds could inhibit the growth of several bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes some key findings:

Cell LineIC50_{50} (μg/mL)Activity Level
HePG-210.3 ± 0.81Very Strong
HCT-11610.5 ± 0.89Very Strong
PC-38.9 ± 0.45Very Strong
MCF-79.1 ± 1.04Very Strong

The IC50_{50} values indicate that this compound exhibits very strong cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents like 5-fluorouracil .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Cell Membrane Disruption : The lipophilic nature of this compound may allow it to integrate into cellular membranes, disrupting their integrity and leading to cell death.
  • Interference with Metabolic Pathways : Cyano groups are known to participate in various biochemical reactions, potentially interfering with metabolic pathways critical for cancer cell survival.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for producing hexyl cyanoacetate?

this compound can be synthesized via Knoevenagel condensation, leveraging catalysts like calcite or fluorite under solvent-free conditions, as demonstrated for methyl cyanoacetate derivatives . Reaction parameters such as temperature (typically 80–100°C), molar ratios (1:1.2 of cyanoacetic acid to hexanol), and acid catalysts (e.g., sulfuric acid) should be optimized. Post-synthesis purification via fractional distillation or column chromatography is recommended to achieve >95% purity. Gas chromatography (GC) with internal standards (e.g., benzene) can quantify yields, using retention times (~0.8 min for cyanoacetates) and correction factors for accuracy .

Q. How can gas chromatography (GC) be employed to analyze this compound purity and reaction efficiency?

GC analysis requires a non-polar column (e.g., DB-5) and flame ionization detector. This compound typically elutes at ~0.8 min under isothermal conditions (150°C). Internal standardization with benzene (retention time ~0.57 min) enables quantification via the formula:

Mass fraction=AimsAsmtf\text{Mass fraction} = \frac{A_i \cdot m_s}{A_s \cdot m_t} \cdot f

where ff is the correction factor (determined experimentally using known standards). Triplicate runs ensure precision, with deviations <2% considered acceptable .

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound requires ventilation (e.g., fume hoods), nitrile gloves, and lab coats to prevent skin/eye contact (classified as Eye Irrit. 2; H319) . Spills should be absorbed with dry sand or vermiculite, and contaminated surfaces cleaned with ethanol. Waste must be neutralized before disposal to avoid environmental release .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and thermodynamic properties of this compound?

DFT studies at the B3LYP/6-311+G(d) level can predict molecular orbitals, electrostatic potentials, and nonlinear optical properties. Multiwfn software analyzes wavefunction files (e.g., .fchk) to map electron density distributions. Thermodynamic parameters (heat capacity, entropy) derived from calorimetric data (e.g., CpC_p = 47.73 J/mol·K for ethyl cyanoacetate ) can validate computational models, with deviations >5% prompting re-evaluation of basis sets or solvation effects.

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

Discrepancies in reaction pathways (e.g., cyclization vs. esterification) require mechanistic validation via in situ spectroscopy (FTIR, NMR) and kinetic studies. For example, IR absorption bands (e.g., 1742 cm⁻¹ for carbonyl groups) confirm intermediate formation . Coupled-cluster (CCSD(T)) calculations may refine activation energy estimates, while solvent effects (PCM models) improve agreement with experimental yields .

Q. How do noncovalent interactions influence the crystallographic and spectroscopic behavior of this compound derivatives?

X-ray diffraction and Hirshfeld surface analysis reveal hydrogen bonding (N–H⋯O) and π-π stacking in single crystals. Spectroscopic techniques (e.g., solvatochromic shifts in UV-Vis) quantify acceptor-donor interactions, with cyanoacetates showing stronger acceptor properties than ketones . Temperature-dependent NMR (VT-NMR) tracks conformational changes, while emission spectroscopy probes aggregation-induced effects.

Q. What methodologies optimize this compound’s role in synthesizing bioactive heterocycles?

Cyclocondensation with hydrazines or enamines under microwave irradiation (100°C, 30 min) yields pyridone or thiazole derivatives. Anticancer activity screening (e.g., MTT assays) follows structural confirmation via 1H^1\text{H}-NMR (δ 6.8–7.2 ppm for aromatic protons) and LC-MS. QSAR models link electronic descriptors (HOMO-LUMO gaps) to bioactivity, guiding substituent selection .

Methodological Guidelines

  • Experimental Design : Prioritize reproducibility by documenting catalyst loading, solvent purity, and reaction times. Use control experiments (e.g., catalyst-free conditions) to isolate mechanistic pathways .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance in yield variations. Report uncertainties in thermodynamic measurements (e.g., ±0.5°C for melting points) .
  • Computational Validation : Cross-validate DFT results with experimental spectroscopic data (e.g., IR vibrational modes) to ensure model reliability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl cyanoacetate
Reactant of Route 2
Reactant of Route 2
Hexyl cyanoacetate

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